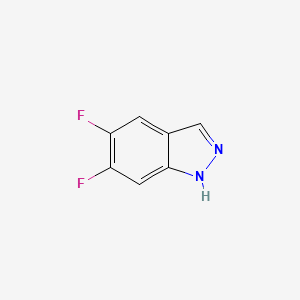

5,6-Difluoro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-difluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGSIOXFVHBGMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680020 | |

| Record name | 5,6-Difluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944898-96-8 | |

| Record name | 5,6-Difluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5,6-Difluoro-1H-indazole: A Key Scaffold in Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Indazoles

In the landscape of medicinal chemistry, the indazole core represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for interacting with a wide array of biological targets. The strategic incorporation of fluorine atoms, a common tactic in modern drug design, further enhances the therapeutic potential of this scaffold. The introduction of fluorine can significantly alter key physicochemical properties such as metabolic stability, bioavailability, and binding affinity.[2]

This guide provides an in-depth technical overview of 5,6-Difluoro-1H-indazole (CAS No. 944898-96-8), a key building block for the synthesis of novel therapeutic agents. We will explore its fundamental properties, synthesis, characterization, and critical role in the development of next-generation kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of this fluorinated heterocyclic compound.

Core Physicochemical and Structural Properties

This compound is a solid, typically appearing as an off-white or pale yellow powder.[3] The presence of two fluorine atoms on the benzene ring significantly influences the molecule's electronic properties and its potential for intermolecular interactions.

Key Property Summary

The following table summarizes the essential identification and computed physicochemical properties of this compound. These computed values, sourced from robust cheminformatics platforms, provide a reliable profile for this molecule in the absence of extensive experimental data.

| Property | Value | Source |

| CAS Number | 944898-96-8 | [4][5] |

| Molecular Formula | C₇H₄F₂N₂ | [4] |

| Molecular Weight | 154.12 g/mol | [4][6] |

| Exact Mass | 154.03425446 Da | [4] |

| XLogP3 (Lipophilicity) | 1.8 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Topological Polar Surface Area | 28.7 Ų | [4] |

| Purity (Typical) | ≥95% - 99% | [3] |

Note: While a specific experimental melting point for this compound is not widely published, related compounds such as indazole (146-150 °C) and its isomers suggest a melting point in a similar range.[7] Solubility is expected to be poor in water but favorable in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).

Synthesis and Purification

The construction of the indazole ring system is a well-established field of heterocyclic chemistry. For this compound, the most logical and field-proven synthetic approach involves the cyclization of a corresponding ortho-substituted carbonyl precursor with hydrazine.

Retrosynthetic Analysis and Strategy

The core strategy relies on a classical condensation and intramolecular cyclization reaction. A plausible precursor is a 2',4',5'-trisubstituted acetophenone or benzaldehyde, where one substituent is a leaving group (typically fluorine) ortho to the carbonyl, and the other two are the desired fluorine atoms at the 4' and 5' positions.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. 944898-96-8|this compound|BLD Pharm [bldpharm.com]

- 3. cenmed.com [cenmed.com]

- 4. This compound | C7H4F2N2 | CID 51358554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]

- 6. capotchem.com [capotchem.com]

- 7. fishersci.com [fishersci.com]

physicochemical characteristics of 5,6-Difluoro-1H-indazole

An In-depth Technical Guide to the Physicochemical Characteristics of 5,6-Difluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Heterocycles

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2][3] Its versatility and biological activity are well-documented. However, the strategic incorporation of fluorine atoms can dramatically enhance its drug-like properties. This guide focuses on this compound, a key building block where the difluorination pattern on the benzene ring is not merely an incidental modification but a deliberate design choice aimed at optimizing molecular behavior. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a cohesive analysis of this compound's properties, explaining the causal relationships between its structure and its functional advantages in a research and development context.

Molecular Structure and Inherent Properties

This compound (CAS: 944898-96-8) is a bicyclic aromatic heterocycle.[4] The structure consists of a benzene ring fused to a pyrazole ring. The defining feature is the presence of two fluorine atoms at positions 5 and 6 of the benzene moiety.

An essential characteristic of the indazole system is tautomerism. The proton on the nitrogen atom can reside on either N1 or N2, leading to the 1H- and 2H-tautomers. For the parent indazole, the 1H-indazole is the more thermodynamically stable and, therefore, the predominant form.[1] This equilibrium is critical as the N-H proton's position and acidity can govern interactions with biological targets.[5]

Caption: Tautomeric equilibrium of this compound.

Core Physicochemical Data

The rational application of a chemical building block begins with a solid understanding of its fundamental properties. The data below is compiled from authoritative chemical databases. It is crucial to distinguish between experimentally determined values and computationally predicted data, as the latter provides useful estimates where experimental validation is not yet published.

| Property | Value | Data Type | Source |

| Molecular Formula | C₇H₄F₂N₂ | - | [6] |

| Molecular Weight | 154.12 g/mol | Computed | [7] |

| CAS Number | 944898-96-8 | - | [4] |

| Appearance | Off-white to yellow solid | Experimental | [8][9] |

| Melting Point | Not available | - | - |

| Boiling Point | Not available | - | - |

| XLogP3 | 1.8 | Computed | [7] |

| Polar Surface Area | 28.7 Ų | Computed | [7] |

| Hydrogen Bond Donors | 1 | Computed | [7] |

| Hydrogen Bond Acceptors | 2 | Computed | [7] |

Note: The XLogP3 value of 1.8 suggests moderate lipophilicity, a desirable trait for balancing aqueous solubility with membrane permeability in drug candidates.

Predictive Spectroscopic Profile

Direct experimental spectra for this compound are not widely published. However, based on its structure and data from analogous compounds, a predictive profile can be constructed to aid researchers in its identification and characterization.[10][11]

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region and one for the N-H proton. The protons at C4 and C7 will appear as doublets or triplets, with coupling constants influenced by both vicinal protons and through-space coupling to the fluorine atoms. The C3 proton will likely be a singlet or a narrow triplet. The N-H proton will present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

-

¹³C NMR: The spectrum will display seven signals for the seven carbon atoms. The carbons directly bonded to fluorine (C5 and C6) will exhibit large one-bond coupling constants (¹JCF), which are highly diagnostic. The signals for C4 and C7 will also show smaller two-bond couplings (²JCF).

-

¹⁹F NMR: Two signals are expected for the two non-equivalent fluorine atoms at C5 and C6.

-

Infrared (IR) Spectroscopy: Key absorptions anticipated include a broad N-H stretching band around 3100-3300 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, C=C ring stretching bands in the 1450-1620 cm⁻¹ region, and very strong, characteristic C-F stretching absorptions typically found in the 1100-1300 cm⁻¹ range.[11][12]

-

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion (M⁺) or protonated molecule ([M+H]⁺) peak at m/z 154.03, corresponding to the exact mass.

Synthesis Strategy: A Field-Proven Approach

The synthesis of substituted indazoles often relies on the cyclization of appropriately substituted precursors.[1] A robust and widely applicable method for synthesizing fluorinated indazoles involves the reaction of a substituted acetophenone with hydrazine.[5][10] This approach is favored for its reliability and the commercial availability of diverse starting materials.

Experimental Protocol: Synthesis via Hydrazine Cyclization

This protocol is a representative methodology based on established syntheses of similar fluorinated indazoles.[5][10]

-

Reaction Setup: To a solution of 2',4',5'-trifluoroacetophenone (1.0 eq) in a high-boiling point solvent such as n-butanol or pyridine, add hydrazine hydrate (1.5-2.0 eq).

-

Thermal Cyclization: Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction involves the initial formation of a hydrazone, followed by an intramolecular nucleophilic aromatic substitution (SNAr), where the terminal nitrogen of the hydrazine displaces the ortho-fluorine atom to form the pyrazole ring.

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by slurrying with a non-polar solvent like methanol to precipitate the product, which is then collected by filtration.[13]

-

Purification: If necessary, further purification can be achieved by column chromatography on silica gel.

The choice of 2',4',5'-trifluoroacetophenone as the starting material is strategic; the fluorine at the 2'-position is the most activated towards nucleophilic displacement by the hydrazine, facilitating the desired cyclization to form the indazole core.[5]

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. researchgate.net [researchgate.net]

- 4. 944898-96-8|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 944898-96-8 | Benchchem [benchchem.com]

- 6. cenmed.com [cenmed.com]

- 7. 4,6-Difluoro-1H-indazole | C7H4F2N2 | CID 24728423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. 1H-indazole hydrochloride [webbook.nist.gov]

- 13. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

A Comprehensive Spectroscopic and Chromatographic Guide to 5,6-Difluoro-1H-indazole

Introduction: The Strategic Value of 5,6-Difluoro-1H-indazole in Modern Drug Discovery

This compound (CAS No. 944898-96-8; Molecular Formula: C₇H₄F₂N₂; Molecular Weight: 154.12 g/mol ) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry.[1][2] The indazole scaffold is a privileged structure, recognized as a bioisostere of indole, and is a core component in numerous therapeutic agents. The strategic introduction of fluorine atoms onto the benzene ring, as seen in this molecule, is a cornerstone of modern drug design.[1]

Fluorination can profoundly and beneficially alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The strong carbon-fluorine bond can block sites of metabolism, potentially increasing a drug candidate's half-life and bioavailability.[1] Consequently, this compound serves as a critical building block for synthesizing novel therapeutics, particularly in oncology and neurodegenerative disease research.

This guide provides an in-depth analysis of the essential spectroscopic and chromatographic data required for the unambiguous identification, purity assessment, and quality control of this compound. The methodologies described herein are designed as self-validating systems, providing researchers and drug development professionals with the foundational knowledge to confidently handle this important synthetic intermediate.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete and unambiguous fingerprint of its molecular structure. The following data are based on established principles and data from analogous fluorinated heterocyclic systems.

Expertise & Experience: Interpreting the Spectra

The key to interpreting the NMR spectra of this molecule lies in understanding the influence of the two fluorine atoms on the neighboring protons and carbons. The electronegativity of fluorine and, more importantly, through-bond spin-spin coupling (J-coupling) create highly characteristic patterns.

¹H NMR Analysis

The ¹H NMR spectrum is expected to show four distinct signals: one for the N-H proton and three for the aromatic protons (H-3, H-4, and H-7). The N-H proton signal is typically broad and appears far downfield. The aromatic protons H-4 and H-7 will exhibit complex splitting patterns due to coupling with both the adjacent proton and the nearby fluorine atom (³JHH and ⁴JHF).

Table 1: Expected ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

|---|---|---|---|---|

| NH | ~13.5 | br s | - | Acidic proton, subject to exchange, typically broad. |

| H-3 | ~8.2 | s | - | Isolated proton on the pyrazole ring. |

| H-7 | ~7.8 | d | ³J(H7-F6) ≈ 7-9 | Doublet due to ortho coupling with F-6. |

| H-4 | ~7.5 | d | ³J(H4-F5) ≈ 9-11 | Doublet due to ortho coupling with F-5. |

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum will display seven signals. The carbons directly bonded to fluorine (C-5 and C-6) will appear as large doublets due to one-bond carbon-fluorine coupling (¹JCF), which is a definitive diagnostic feature. Other carbons in the benzene ring will show smaller couplings (²JCF, ³JCF).

Table 2: Expected ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆) | Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | | :--- | :--- | :--- | :--- | | C-5 / C-6 | 145-155 | d | ¹J(C-F) ≈ 240-250 | Direct attachment to fluorine causes large splitting and deshielding. | | C-7a | ~140 | dd | ²J(C7a-F6) ≈ 10-15, ³J(C7a-F5) ≈ 2-5 | Coupling to two different fluorine atoms. | | C-3 | ~135 | s | - | | | C-3a | ~120 | dd | ²J(C3a-F5) ≈ 10-15, ³J(C3a-F6) ≈ 2-5 | Coupling to two different fluorine atoms. | | C-7 | ~100 | d | ²J(C7-F6) ≈ 20-25 | Two-bond coupling to F-6. | | C-4 | ~98 | d | ²J(C4-F5) ≈ 20-25 | Two-bond coupling to F-5. |

¹⁹F NMR Analysis

¹⁹F NMR is highly sensitive and provides a direct window into the electronic environment of the fluorine atoms.[3] For this molecule, two distinct signals are expected, which will appear as multiplets due to coupling with each other and with nearby protons.

Table 3: Expected ¹⁹F NMR Spectroscopic Data (470 MHz, DMSO-d₆) | Fluorine | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | | :--- | :--- | :--- | :--- | | F-5 | -135 to -145 | m | ³J(F5-H4), ⁴J(F5-F6) | | | F-6 | -135 to -145 | m | ³J(F6-H7), ⁴J(F5-F6) | |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural confirmation.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively solubilizes the compound and allows for the observation of the exchangeable N-H proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer operating at a field strength of at least 400 MHz for ¹H NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to encompass a range of 0-15 ppm.

-

Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, which is important for accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width from 0 to 160 ppm.

-

A sufficient number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral window appropriately, typically centered around -140 ppm.

-

-

Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 and 39.52 ppm, respectively).

Visualization: NMR Analysis Workflow

Caption: NMR analysis workflow for this compound.

Section 2: High-Performance Liquid Chromatography (HPLC) – Purity Assessment

HPLC is the gold standard for assessing the purity of chemical compounds. A robust reversed-phase HPLC (RP-HPLC) method is essential for separating this compound from potential starting materials, by-products, or degradants.

Expertise & Experience: Method Development Rationale

The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any impurities. A standard C18 column is a versatile and excellent starting point. While specialized fluorinated phases can offer unique selectivity for fluorinated analytes, a C18 phase provides a universally accessible and reliable system.[4][5] A gradient elution using water and acetonitrile with a small amount of acid (formic acid or TFA) is employed to ensure good peak shape and elution of all components within a reasonable timeframe. UV detection is suitable as the indazole ring system contains a strong chromophore.

Table 4: Representative RP-HPLC Method for Purity Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides high efficiency and good resolution for small molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak shape and ensures ionization consistency. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |

| Gradient | 10% to 95% B over 5 min | Ensures elution of compounds with varying polarities. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak symmetry and reduces viscosity. |

| Detection | UV at 254 nm | Indazole core has strong absorbance at this wavelength. |

| Injection Vol. | 2 µL | Minimizes potential for column overload. |

Experimental Protocol: HPLC Purity Determination

-

Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute this stock to a working concentration of ~0.1 mg/mL for analysis.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 10 column volumes or until a stable baseline is achieved.

-

Injection: Inject the sample solution. It is best practice to first inject a blank (diluent) to ensure the system is clean.

-

Data Acquisition: Acquire the chromatogram for the full duration of the gradient and any subsequent hold or re-equilibration steps.

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area (% Area). A purity of ≥98% is typically expected for a high-quality research compound.

Visualization: HPLC Purity Workflow

Caption: HPLC workflow for purity assessment.

Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS) – Identity Confirmation

While HPLC-UV provides purity information, LC-MS confirms the identity of the compound by measuring its mass-to-charge ratio (m/z). This technique couples the separation power of LC with the detection specificity of mass spectrometry.[6]

Expertise & Experience: Method Design for Unambiguous Confirmation

The goal of the LC-MS analysis is to observe the molecular ion of this compound. Electrospray Ionization (ESI) in positive mode is the method of choice for nitrogen-containing heterocyclic compounds, as they are readily protonated to form the [M+H]⁺ ion.[7] A high-resolution mass spectrometer (HRMS), such as an Orbitrap or TOF instrument, is preferred as it provides an accurate mass measurement, allowing for the confirmation of the elemental composition.

Table 5: Representative LC-MS Method for Identity Confirmation

| Parameter | Condition | Rationale |

|---|---|---|

| LC System | Same as HPLC (Table 4) | The established HPLC method can be directly coupled to the MS. |

| Ionization Mode | Positive Electrospray (ESI+) | Indazole nitrogen atoms are basic and readily protonated. |

| Mass Analyzer | High Resolution (e.g., Orbitrap, TOF) | Provides accurate mass for elemental composition confirmation. |

| Scan Range | m/z 50 - 500 | Covers the expected mass of the analyte and potential fragments. |

| Expected Ion | [M+H]⁺ | Protonated molecular ion. |

| Calculated m/z | 155.0418 | Exact mass for C₇H₅F₂N₂⁺. |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Use the same sample prepared for HPLC analysis (~0.1 mg/mL is often too concentrated for sensitive MS; further dilution to 1-10 µg/mL may be necessary).

-

LC-MS Run: Inject the sample into the equilibrated LC-MS system.

-

Data Acquisition: Acquire data in full scan mode.

-

Data Analysis:

-

Extract the mass spectrum from the chromatographic peak corresponding to the compound.

-

Identify the peak for the protonated molecular ion [M+H]⁺.

-

Verify that the measured accurate mass is within a narrow tolerance (typically < 5 ppm) of the calculated exact mass (155.0418 for C₇H₅F₂N₂⁺).

-

Visualization: LC-MS Identity Confirmation Workflow

Caption: LC-MS workflow for identity confirmation.

Conclusion

The structural integrity and purity of this compound can be rigorously established through a multi-technique analytical approach. NMR spectroscopy provides the definitive structural blueprint, with characteristic chemical shifts and coupling constants arising from the difluoro substitution pattern. RP-HPLC with UV detection offers a robust method for quantitative purity assessment. Finally, LC-HRMS confirms the compound's identity by providing an accurate mass measurement that validates its elemental composition. Together, these methods form a comprehensive quality control system, ensuring that researchers and developers are utilizing a well-characterized and reliable building block for the advancement of new chemical entities.

References

- 1. This compound | 944898-96-8 | Benchchem [benchchem.com]

- 2. This compound | C7H4F2N2 | CID 51358554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. drugtargetreview.com [drugtargetreview.com]

The Ascendancy of Difluorinated Indazole Scaffolds in Modern Drug Discovery: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical examination of the biological significance of difluorinated indazole scaffolds. It moves beyond a simple listing of activities to explore the underlying physicochemical and pharmacological principles that make these structures potent and versatile tools in medicinal chemistry.

Part 1: The Strategic Advantage of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom.[1][2] This prevalence is not coincidental but a result of the unique and powerful effects fluorine exerts on a molecule's properties. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, lending exceptional metabolic stability to adjacent positions.[2]

Fluorine's high electronegativity and small atomic size allow it to modulate key drug characteristics without introducing significant steric bulk.[2][3] These modulations include:

-

Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP450), prolonging the drug's half-life.[2][4]

-

Increased Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, enhancing binding potency.[2][3]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing a compound's ionization state, solubility, and cell permeability.[2]

-

Improved Pharmacokinetics: By fine-tuning lipophilicity and metabolic stability, fluorine substitution can significantly improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to better oral bioavailability.[1][2][4]

Part 2: The Indazole Nucleus: A Privileged Scaffold

The indazole core, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery.[5] This designation stems from its ability to serve as a structural motif in drugs targeting a wide range of biological targets.[6][7] Several FDA-approved drugs, including the kinase inhibitors pazopanib and axitinib, and the PARP inhibitor niraparib, are built upon this core structure.[7][8]

The utility of the indazole scaffold can be attributed to several key features:

-

Bioisosteric Replacement: Indazole is an effective bioisostere for other aromatic systems like indole and phenol. It mimics their size and shape while introducing unique electronic properties.[6]

-

Versatile Hydrogen Bonding: Unlike indole, which only has a hydrogen bond donor (the N-H group), the indazole ring possesses both a hydrogen bond donor and an additional nitrogen atom that acts as a hydrogen bond acceptor. This dual functionality can lead to improved and more specific interactions within a protein's binding site, particularly the hinge region of kinases.

-

Tautomeric Forms: Indazole exists primarily in two stable tautomeric forms, 1H-indazole and 2H-indazole. This allows for diverse substitution patterns and vectors for molecular growth during drug design.[6][7]

References

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

review of synthetic pathways for fluorinated indazoles

An In-Depth Technical Guide to the Synthetic Pathways for Fluorinated Indazoles

Authored by Gemini, Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds. The strategic incorporation of fluorine into these scaffolds often leads to profound improvements in pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides an in-depth review of the core synthetic strategies for accessing fluorinated indazoles, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond simple procedural lists to explore the causality behind experimental choices, compare the relative merits of different approaches, and provide detailed, field-proven protocols. The discussion is segmented into two primary strategies: the late-stage direct fluorination of pre-formed indazole cores and the systematic construction of the indazole ring from fluorinated precursors.

Introduction: The Synergistic Advantage of Fluorine and the Indazole Core

The indazole nucleus, an aromatic bicyclic heterocycle, is a bioisostere of indole and features prominently in numerous approved drugs and clinical candidates, demonstrating a wide range of biological activities including anti-tumor, anti-inflammatory, and anti-HIV effects.[4] The element fluorine, with its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—has become an indispensable tool in modern drug design.[1] Its introduction can block metabolic oxidation, modulate pKa to improve cell permeability, and alter conformation to enhance target binding affinity.[1]

The convergence of these two powerful motifs has yielded highly effective therapeutic agents. A compelling example is the development of Rho kinase (ROCK1) inhibitors, where the position of a single fluorine atom on the indazole scaffold dramatically influences potency and bioavailability. An indazole fluorinated at the C6 position showed a potent IC₅₀ of 14 nM and an oral bioavailability of 61%, whereas the C4-fluoro isomer was significantly less active (IC₅₀ of 2500 nM).[5] This profound positional effect underscores the critical need for robust and regioselective synthetic methods to access a diverse range of fluorinated indazoles for structure-activity relationship (SAR) studies.

This guide will dissect the primary synthetic methodologies, providing the strategic insights necessary to select and execute the optimal pathway for a given target molecule.

Strategy 1: Direct C-H Fluorination of Pre-formed Indazoles

Late-stage functionalization (LSF) is a highly sought-after strategy in drug discovery as it allows for the rapid diversification of complex molecules at a late step in the synthesis, bypassing the need for de novo synthesis of each analog. Direct C-H fluorination of the indazole core embodies this principle, offering an atom-economical route to novel fluorinated derivatives.

C-3 Electrophilic Fluorination of 2H-Indazoles

Until recently, the direct fluorination of the indazole nucleus was a significant challenge.[6] A breakthrough was achieved by Ghosh and Hajra, who developed a simple, metal-free method for the regioselective C-3 fluorination of 2H-indazoles using N-Fluorobenzenesulfonimide (NFSI) as an electrophilic fluorine source.[6][7][8] This method is notable for its operational simplicity, mild conditions, and use of water as an environmentally benign solvent.[6]

Causality and Mechanistic Insight: The reaction is proposed to proceed via a radical pathway.[6][7][8] NFSI is thought to generate an electrophilic fluorine radical, which then regioselectively attacks the electron-rich C-3 position of the 2H-indazole. A subsequent hydrogen abstraction from the resulting intermediate by a bissulfonylamidyl radical yields the C-3 fluorinated product.[8] The choice of 2H-indazoles is critical; the substituent at the N-2 position influences the electronic properties of the ring, making the C-3 position particularly nucleophilic and susceptible to attack.

References

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Strategies to Access Fluorinated Azoles | CoLab [colab.ws]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 6. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

5,6-Difluoro-1H-Indazole: A Privileged Pharmacophore for Potent and Selective Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Indazoles in Kinase Inhibition

The indazole core has emerged as a "privileged structure" in medicinal chemistry, capable of binding to a multitude of biological targets with high affinity.[1] This bicyclic heteroaromatic scaffold, consisting of a benzene ring fused to a pyrazole ring, has proven particularly fruitful in the development of protein kinase inhibitors.[2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.

Indazole derivatives have been successfully incorporated into several commercially available anticancer drugs, including Axitinib, Linifanib, and Pazopanib.[2][3] The success of the indazole scaffold can be attributed to its ability to act as a bioisostere for other key pharmacophores like indole and phenol, while offering distinct advantages. The indazole nucleus possesses both a hydrogen bond donor (NH group) and a hydrogen bond acceptor (the additional nitrogen atom), which can lead to enhanced binding affinity with the hinge region of the kinase active site.

This guide focuses on a specific, strategically modified indazole derivative: 5,6-difluoro-1H-indazole . We will explore the profound impact of difluorination at the 5 and 6 positions on the molecule's physicochemical properties and its subsequent application as a superior pharmacophore in the design of next-generation kinase inhibitors.

The Strategic Advantage of 5,6-Difluorination

The introduction of fluorine atoms into drug candidates is a well-established medicinal chemistry strategy to optimize pharmacological profiles. When applied to the indazole scaffold at the 5 and 6 positions, this modification imparts several key advantages that address common challenges in drug development:

-

Enhanced Potency and Binding Affinity: Fluorine's high electronegativity influences the electron distribution within the indazole ring system. This can lead to stronger, more specific interactions with amino acid residues in the kinase active site, resulting in improved binding affinity and higher potency.[1]

-

Increased Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[1] By blocking potential sites of metabolism on the benzene ring portion of the indazole core, the 5,6-difluoro substitution increases the compound's metabolic stability. This translates to a longer half-life in the body, improved bioavailability, and a more predictable pharmacokinetic profile.[1]

-

Modulation of Physicochemical Properties: Fluorination significantly alters key molecular properties. It can increase lipophilicity, which can influence cell permeability and oral absorption. Furthermore, the strategic placement of fluorine at the 5 and 6 positions can modulate the acidity of the N-H bond of the pyrazole ring, a critical factor for its interaction with target proteins.[1]

These combined effects make this compound a highly valuable and sought-after building block for the synthesis of novel therapeutic agents with optimized efficacy and safety profiles.

Application of this compound in Kinase Inhibitor Design

The this compound pharmacophore has been successfully employed in the development of inhibitors targeting a range of kinases implicated in cancer and other diseases.

Case Study: Targeting Receptor Tyrosine Kinases (RTKs)

Many kinase inhibitors featuring the indazole core target receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and FGFR, which are crucial drivers of tumor angiogenesis and growth.[2][4] The 3-aminoindazole moiety, in particular, has been shown to be an effective hinge-binding template for these kinases.[4] While specific data for a 5,6-difluoro-3-aminoindazole is not extensively available in the public domain, the known benefits of fluorination suggest that such a scaffold would likely exhibit enhanced potency and metabolic stability compared to its non-fluorinated counterparts.[4]

A hypothetical signaling pathway targeted by such an inhibitor is depicted below:

Caption: Simplified RTK signaling pathway and the inhibitory action of a this compound-based inhibitor.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound core is crucial for optimizing potency and selectivity. Key positions for derivatization include:

-

N1 Position: Substitution at the N1 position of the pyrazole ring can significantly impact the inhibitor's interaction with the solvent-exposed region of the ATP-binding pocket. This position is often modified to enhance pharmacokinetic properties.

-

C3 Position: The C3 position is frequently utilized to introduce functionalities that interact with the hinge region of the kinase. Amine substitutions at this position are common in many potent kinase inhibitors.[4]

-

Other Positions on the Benzene Ring: While the 5 and 6 positions are occupied by fluorine, the remaining positions on the benzene ring can be further functionalized to fine-tune the inhibitor's properties.

The general workflow for developing a novel kinase inhibitor based on this scaffold is outlined below:

Caption: A typical workflow for the development of kinase inhibitors based on the this compound scaffold.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core can be achieved through various synthetic routes. A common approach starts from a suitably substituted trifluoroacetophenone.[1]

Example Synthetic Protocol: Synthesis of this compound

This protocol is a generalized representation and may require optimization based on specific laboratory conditions and available reagents.

Step 1: Formation of Hydrazone from 2',4',5'-Trifluoroacetophenone

-

Dissolve 2',4',5'-trifluoroacetophenone (1 equivalent) in a suitable solvent such as ethanol.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The resulting crude hydrazone may be used in the next step without further purification or can be purified by recrystallization.

Step 2: Intramolecular Cyclization to form this compound

-

Dissolve the crude hydrazone from Step 1 in a high-boiling point solvent such as N,N-dimethylformamide (DMF).

-

Add a suitable base, for example, potassium carbonate (2 equivalents).

-

Heat the reaction mixture to 100-120 °C and stir for 6-12 hours, monitoring by TLC. The cyclization occurs via intramolecular nucleophilic aromatic substitution, where the hydrazone nitrogen displaces a fluorine atom.

-

After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Derivatization Strategies

Once the this compound core is synthesized, it can be further functionalized using various modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for introducing aryl or heteroaryl moieties at specific positions, enabling the construction of diverse compound libraries for SAR studies.[1]

Experimental Evaluation of this compound-Based Kinase Inhibitors

The inhibitory activity of newly synthesized compounds is typically assessed using a combination of in vitro biochemical and cell-based assays.

Protocol: In Vitro Kinase Inhibition Assay (Example: TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity.

-

Reagents and Plate Preparation:

-

Prepare a serial dilution of the this compound test compounds in DMSO.

-

In a 384-well assay plate, add the test compounds, the target kinase, a suitable substrate peptide, and ATP.

-

-

Kinase Reaction:

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

-

-

Detection:

-

Add a detection solution containing a europium-labeled anti-phospho-substrate antibody and an allophycocyanin (APC)-labeled acceptor molecule.

-

Incubate for another period (e.g., 60 minutes) to allow for antibody binding.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

-

Data Analysis:

-

Calculate the ratio of the acceptor to donor fluorescence.

-

Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

-

Data Presentation

The results from kinase inhibition assays are typically summarized in a table for easy comparison.

| Compound ID | Target Kinase | IC50 (nM) |

| 5,6-DF-IND-01 | Kinase A | 15 |

| Kinase B | >10,000 | |

| 5,6-DF-IND-02 | Kinase A | 5 |

| Kinase B | 5,200 | |

| Control Drug | Kinase A | 10 |

| Kinase B | 25 |

This is example data and does not represent actual experimental results.

Conclusion and Future Perspectives

The this compound scaffold represents a significant advancement in the design of potent and selective kinase inhibitors. The strategic incorporation of fluorine at the 5 and 6 positions confers multiple advantages, including enhanced binding affinity, improved metabolic stability, and favorable physicochemical properties. This makes it a highly attractive starting point for drug discovery programs targeting a wide range of kinases.

Future research in this area will likely focus on:

-

Exploring Novel Derivatizations: Synthesizing and evaluating new libraries of this compound derivatives to identify inhibitors with novel kinase selectivity profiles.

-

Structural Biology: Obtaining co-crystal structures of these inhibitors bound to their target kinases to provide a deeper understanding of the molecular interactions and guide further rational design efforts.

-

Application to New Targets: Expanding the application of this pharmacophore to inhibit other kinase families implicated in diseases beyond cancer, such as inflammatory and neurodegenerative disorders.

The continued exploration of the this compound pharmacophore holds great promise for the development of the next generation of targeted therapies with improved efficacy and safety.

References

- 1. This compound | 944898-96-8 | Benchchem [benchchem.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Tautomeric Forms of Substituted Indazoles for Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole and its derivatives are foundational scaffolds in medicinal chemistry, integral to a multitude of therapeutic agents. A critical, yet often nuanced, aspect of their chemistry is the phenomenon of annular tautomerism, predominantly between the 1H- and 2H-forms. This tautomeric equilibrium is not merely an academic curiosity; it profoundly influences the physicochemical properties, reactivity, and, most importantly, the biological activity of these compounds. This in-depth guide provides a comprehensive exploration of the tautomerism of substituted indazoles, offering a blend of theoretical principles, practical analytical methodologies, and real-world applications in drug discovery. We will delve into the factors governing tautomeric preference, the spectroscopic and computational techniques for their characterization, and the implications of tautomerism on pharmacological profiles, equipping researchers with the knowledge to navigate and harness this fascinating aspect of indazole chemistry.

The Fundamental Principles of Indazole Tautomerism

Indazole, a bicyclic aromatic heterocycle, is comprised of a benzene ring fused to a pyrazole ring. This arrangement gives rise to the possibility of the pyrazolic proton residing on either of the two nitrogen atoms, leading to two primary tautomeric forms: 1H-indazole and 2H-indazole. A third, less common and non-aromatic tautomer, 3H-indazole, is also possible but is rarely observed.[1]

The 1H- and 2H-tautomers exist in a dynamic equilibrium, with the 1H-form being the more thermodynamically stable and, therefore, the predominant species in most cases.[2] Theoretical calculations and experimental data consistently show that 1H-indazole is more stable than 2H-indazole by approximately 2.3-5.3 kcal/mol.[1][3] This stability difference is attributed to the greater aromaticity of the benzenoid system in the 1H-tautomer compared to the quinonoid character of the 2H-form.[3]

However, the tautomeric landscape is not static. It is a finely balanced equilibrium that can be significantly influenced by a variety of factors, including:

-

Substituents: The nature, position, and stereochemistry of substituents on the indazole ring can dramatically alter the relative stabilities of the tautomers.

-

Solvent: The polarity and hydrogen-bonding capabilities of the solvent can preferentially stabilize one tautomer over the other.

-

pH: The acidity or basicity of the medium can influence the protonation state of the indazole ring, thereby affecting the tautomeric equilibrium.

Understanding and controlling this equilibrium is paramount in drug development, as the specific tautomeric form of an indazole-based drug can dictate its binding affinity to a biological target, its pharmacokinetic properties, and its overall therapeutic efficacy.[1][4]

Caption: Figure 1. The two primary tautomeric forms of indazole.

Factors Influencing Tautomeric Equilibrium

Substituent Effects: A Game of Electronics and Sterics

The electronic and steric properties of substituents play a pivotal role in modulating the tautomeric equilibrium. While a comprehensive quantitative prediction for all substitution patterns remains a challenge, general trends can be discerned:

-

Electron-donating groups (EDGs) , such as -NH2 and -OH, when placed at positions that conjugate with the pyrazole ring, can influence the electron density at the nitrogen atoms and thereby affect the tautomeric preference.

-

Electron-withdrawing groups (EWGs) , such as -NO2 and -CN, can significantly impact the acidity of the N-H proton and the overall electron distribution. For instance, theoretical studies have shown that a 3-NO2 substituent decreases the energy difference between the 1H and 2H tautomers, although the 1H form remains more stable.[3]

-

Steric hindrance from bulky substituents can favor the less sterically crowded tautomer.

A quantitative understanding of these effects can be achieved through computational chemistry, as will be discussed in a later section.

The Solvent's Decisive Role

The surrounding solvent environment can dramatically shift the tautomeric equilibrium. The choice of solvent in both synthesis and analysis is therefore a critical experimental parameter.

-

Polar protic solvents , such as water and alcohols, can form hydrogen bonds with the nitrogen atoms of the indazole ring, potentially stabilizing one tautomer over the other.

-

Polar aprotic solvents , like DMSO and DMF, can also influence the equilibrium through dipole-dipole interactions.

-

Nonpolar solvents , such as chloroform and dichloromethane, can favor tautomers with lower dipole moments. A notable example is the stabilization of the 6-2H tautomer of certain indazole derivatives in less polar solvents like CDCl3 or CD2Cl2, which is attributed to the formation of a strong intramolecular hydrogen bond.[3]

Analytical Techniques for Tautomer Characterization

The unambiguous identification and quantification of indazole tautomers are crucial for both research and quality control in drug development. A multi-pronged analytical approach, combining spectroscopic and crystallographic techniques, is often necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Tautomer Analysis

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution. Both ¹H and ¹³C NMR provide distinct spectral signatures for the 1H- and 2H-isomers.

Key Differentiating Features in NMR Spectra:

| Nucleus | 1H-Indazole | 2H-Indazole Derivative | Rationale for Difference |

| ¹H NMR | |||

| N-H | ~13.40 ppm (broad singlet) | Absent | The presence of a broad, downfield N-H proton is characteristic of unsubstituted 1H-indazoles. |

| H-3 | ~8.10 ppm (singlet) | ~8.4 ppm (singlet) | The H-3 proton in 2H-indazoles is typically more deshielded due to the electronic environment of the quinonoid system.[5] |

| ¹³C NMR | |||

| C-3 | ~134.8 ppm | ~150 ppm | The C-3 carbon in 2H-indazoles experiences a significant downfield shift, providing a clear diagnostic marker.[5] |

| C-7a | ~140 ppm | ~129 ppm | The bridgehead carbon C-7a is typically more shielded in the 2H-tautomer. |

Advanced NMR Techniques for Structural Elucidation:

For complex substituted indazoles, one-dimensional NMR may not be sufficient. Two-dimensional techniques are invaluable for unambiguous assignment.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can establish through-space proximity between protons. For an N-substituted indazole, a NOESY correlation between the protons of the N-substituent and the H-7 proton is indicative of a 1H-isomer, while a correlation to the H-3 proton suggests a 2H-isomer.[6][7]

-

Heteronuclear Multiple Bond Correlation (HMBC): HMBC allows for the determination of long-range couplings between protons and carbons. For N-substituted indazoles, correlations between the substituent's protons and the C-3 and C-7a carbons of the indazole ring can definitively establish the point of attachment and thus the tautomeric form.[6]

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the indazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric ratio.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to encompass the expected chemical shift range (typically 0-15 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR Acquisition (if necessary):

-

Acquire NOESY and/or HMBC spectra using standard pulse programs.

-

Optimize acquisition parameters (e.g., mixing time for NOESY, evolution time for long-range couplings in HMBC) based on the specific compound and spectrometer.

-

-

Data Processing and Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative populations of the tautomers if both are present in solution.

-

Caption: Figure 2. A generalized workflow for the NMR analysis of indazole tautomers.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the precise location of the proton on the pyrazole ring.[8] This technique is invaluable for validating the tautomeric form observed in the solid state, which can sometimes differ from that in solution.

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. This is often the most challenging step. Common techniques include:

-

Slow evaporation: A saturated solution of the compound is allowed to evaporate slowly in a dust-free environment.

-

Vapor diffusion: A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is less soluble.

-

Cooling crystallization: A saturated solution is slowly cooled to induce crystallization.

-

-

Data Collection:

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using computational methods (e.g., direct methods or Patterson methods).

-

The atomic model is refined against the experimental data to obtain precise bond lengths, bond angles, and atomic positions.[12]

-

Computational Chemistry: A Predictive and Mechanistic Tool

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers and for gaining insight into the factors that govern the tautomeric equilibrium.[13]

Protocol for DFT Calculations of Indazole Tautomers:

-

Structure Building: Build the 3D structures of the 1H- and 2H-tautomers of the substituted indazole of interest using a molecular modeling program (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform geometry optimizations for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G**).[14]

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).

-

Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lower energy is predicted to be the more stable form.

-

Solvent Effects: To model the influence of the solvent, implicit solvent models (e.g., Polarizable Continuum Model - PCM) can be incorporated into the calculations.

Tautomerism in Action: Case Studies in Drug Development

The tautomeric state of an indazole-based drug can have profound consequences for its pharmacological profile.

Niraparib: A 2H-Indazole PARP Inhibitor

Niraparib (Zejula®) is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian cancer.[2] It is a 2H-indazole derivative.[9] The specific substitution pattern on the indazole ring favors the 2H-tautomer, which is crucial for its binding to the PARP enzyme and its therapeutic activity.

Axitinib: A 1H-Indazole Kinase Inhibitor

Axitinib (Inlyta®) is a kinase inhibitor used for the treatment of renal cell carcinoma.[1] It is a 1H-indazole derivative. The 1H-tautomer is the active form that binds to the kinase domain of vascular endothelial growth factor receptors (VEGFRs).[15]

The Impact on Receptor Binding and Pharmacokinetics

The position of the proton in the indazole ring alters the hydrogen bonding pattern and the overall shape and electronic properties of the molecule. These changes can significantly impact:

-

Receptor Binding Affinity: The ability of a drug to bind to its target protein is highly dependent on specific interactions, such as hydrogen bonds. A shift in the tautomeric form can change a hydrogen bond donor to an acceptor, or vice versa, potentially abolishing or enhancing binding affinity.

-

Pharmacokinetics (ADME): Tautomerism can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For example, the lipophilicity and pKa of a compound can vary between its tautomeric forms, which in turn affects its membrane permeability and metabolic stability.

Conclusion and Future Perspectives

The tautomerism of substituted indazoles is a multifaceted phenomenon with significant implications for drug discovery and development. A thorough understanding of the factors that control the tautomeric equilibrium and the analytical techniques for its characterization is essential for the rational design of novel indazole-based therapeutics. As our understanding of the subtle interplay between structure, tautomerism, and biological activity continues to grow, so too will our ability to design safer and more effective medicines. The integration of advanced spectroscopic methods, X-ray crystallography, and computational modeling will continue to be instrumental in unraveling the complexities of indazole tautomerism and in guiding the development of the next generation of indazole-containing drugs.

References

- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sisgeenco.com.br [sisgeenco.com.br]

- 5. researchgate.net [researchgate.net]

- 6. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives | MDPI [mdpi.com]

- 9. fiveable.me [fiveable.me]

- 10. benchchem.com [benchchem.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. books.rsc.org [books.rsc.org]

Methodological & Application

synthesis protocol for 5,6-Difluoro-1H-indazole from 3-fluoro-2-methylaniline

Application Note & Synthesis Protocol

Topic: A Detailed Protocol for the Synthesis of Fluorinated Indazoles via Diazotization-Cyclization, with 5,6-Difluoro-1H-indazole as the Target Scaffold

Audience: Researchers, scientists, and drug development professionals.

Abstract

Indazole-containing derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their pharmacological properties, including metabolic stability and binding affinity.[3][4] This document provides a comprehensive guide to the synthesis of a fluorinated indazole core, utilizing the well-established Jacobsen indazole synthesis pathway which involves the diazotization and subsequent intramolecular cyclization of an ortho-alkyl aniline. We use 3-fluoro-2-methylaniline as a model starting material to detail a robust experimental protocol. Critically, this note elucidates the mechanistic basis for the reaction's regiochemical outcome, explaining why this specific precursor yields 4-fluoro-1H-indazole. We further discuss the synthetic-strategic considerations and propose alternative pathways necessary to achieve the specific, high-value this compound isomer, thereby providing researchers with a practical and intellectually rigorous guide for accessing this important class of molecules.

Introduction: The Strategic Value of Fluorinated Indazoles

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a range of clinically approved drugs, including the kinase inhibitors Niraparib and Pazopanib.[1][5]

The introduction of fluorine is a powerful tactic in molecular design. The small size, high electronegativity, and the strength of the C-F bond can profoundly influence a molecule's conformation, pKa, lipophilicity, and metabolic fate.[4] Specifically, the 5,6-difluoro substitution pattern on the indazole ring has been shown to be particularly effective in enhancing bioactivity and oral bioavailability in certain kinase inhibitors, making this compound a highly sought-after building block for novel drug candidates.[3]

This guide provides a detailed, field-tested protocol for the synthesis of a fluorinated indazole core, grounded in the fundamental principles of organic chemistry.

Synthetic Strategy: The Jacobsen Indazole Synthesis

The most direct and classical approach to synthesizing the 1H-indazole core from an ortho-substituted aniline is through an intramolecular diazotization-cyclization reaction. This method, often referred to as a variation of the Jacobsen indazole synthesis, proceeds via two key mechanistic steps:

-

Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[6][7] This reaction must be conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium intermediate.

-

Intramolecular Cyclization: The diazonium group then acts as an electrophile, and the adjacent alkyl group (in this case, methyl) participates in an intramolecular cyclization. This step involves the formation of the new N-N bond and subsequent aromatization to yield the stable indazole ring system.

Logical Workflow: General Synthesis Pathway

Caption: General workflow for the Jacobsen-type indazole synthesis.

Mechanistic Analysis: Synthesis from 3-Fluoro-2-methylaniline

When applying this synthetic logic to the specified starting material, 3-fluoro-2-methylaniline , the regiochemical outcome is dictated by the positions of the substituents. The intramolecular cyclization occurs between the newly formed diazonium salt and the adjacent methyl group.

This reaction pathway will therefore produce 4-Fluoro-1H-indazole , not the 5,6-difluoro isomer. Achieving the 5,6-difluoro substitution pattern requires a different starting material where the fluorine and methyl groups are positioned appropriately on the aniline ring (e.g., 3,4-difluoro-2-methylaniline).

Despite this, the following protocol for 4-Fluoro-1H-indazole is mechanistically analogous and provides a robust, validated procedure for researchers to synthesize a fluorinated indazole core.

Detailed Experimental Protocol: Synthesis of 4-Fluoro-1H-indazole

This protocol details the conversion of 3-fluoro-2-methylaniline to 4-fluoro-1H-indazole.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier Notes |

| 3-Fluoro-2-methylaniline | C₇H₈FN | 125.14 | 10.0 g (79.9 mmol) | Purity >98% |

| Tetrafluoroboric acid (48% aq.) | HBF₄ | 87.81 | 50 mL | Corrosive, handle with care |

| Sodium Nitrite | NaNO₂ | 69.00 | 6.06 g (87.9 mmol) | Oxidizer, toxic if swallowed |

| Toluene | C₇H₈ | 92.14 | 250 mL | Anhydrous grade |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~100 mL | For neutralization |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 300 mL | For extraction |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying |

| Deionized Water | H₂O | 18.02 | As needed |

Safety Precautions & Hazard Management

-

Personal Protective Equipment (PPE): All steps must be performed in a certified chemical fume hood. Wear a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (nitrile or neoprene).

-

Tetrafluoroboric Acid (HBF₄): Highly corrosive and toxic. Can cause severe burns upon contact. Avoid inhalation of vapors.[8]

-

Sodium Nitrite (NaNO₂): A strong oxidizing agent and is toxic if ingested. Avoid contact with combustible materials.[9][10][11] Accidental mixing with acids can release toxic nitrogen oxide gases.

-

Aryl Diazonium Salts: These intermediates are thermally unstable and potentially explosive when isolated in a dry state. The protocol is designed for in situ use to mitigate this risk. Never heat a concentrated diazonium salt solution.

-

Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible. Have sodium bicarbonate available to neutralize acid spills.

Step-by-Step Synthesis Procedure

Step 1: Formation of the Diazonium Tetrafluoroborate Salt

-

To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-fluoro-2-methylaniline (10.0 g, 79.9 mmol).

-

Carefully add 48% aqueous tetrafluoroboric acid (50 mL) to the flask. Stir the mixture until the aniline salt fully dissolves.

-

Immerse the flask in an ice-salt bath and cool the internal temperature to 0 °C. Maintain this temperature (0–5 °C) throughout the next step.

-

In a separate beaker, dissolve sodium nitrite (6.06 g, 87.9 mmol) in deionized water (20 mL).

-

Transfer the sodium nitrite solution to the dropping funnel and add it dropwise to the stirred aniline solution over approximately 30-45 minutes. Crucial: Monitor the temperature closely and adjust the addition rate to ensure it does not exceed 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue).

-

After the addition is complete, continue stirring the resulting slurry at 0–5 °C for an additional 30 minutes.

Step 2: Intramolecular Cyclization to 4-Fluoro-1H-indazole

-

Add pre-chilled toluene (250 mL) to the reaction flask containing the diazonium salt slurry.

-

Replace the ice bath with a heating mantle equipped with a temperature controller and fit the flask with a reflux condenser.

-

Slowly and carefully heat the biphasic mixture. Vigorous gas evolution (N₂) will begin as the temperature rises. Heat the mixture to reflux (approx. 85-90 °C in the reaction mixture) and maintain reflux for 2-3 hours, or until gas evolution ceases. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.

Step 3: Work-up and Product Isolation

-

Carefully transfer the reaction mixture to a 1 L separatory funnel.

-

Separate the organic (toluene) layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by deionized water (1 x 50 mL), and finally with brine (1 x 50 mL).

-

Dry the toluene layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid.

Step 4: Purification

-

Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to afford pure 4-fluoro-1H-indazole.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product. The expected yield is typically in the range of 60-75%.

Alternative Pathways to this compound

To synthesize the target molecule This compound , a researcher must start with a precursor that already contains the necessary substitution pattern. A plausible and effective starting material would be 3,4-difluoro-2-methylaniline .

Proposed Synthesis Workflow for this compound

Caption: A viable synthetic route to this compound.

This alternative pathway would follow the exact same experimental protocol described in Section 4, simply substituting the starting material. This highlights the modularity of the Jacobsen synthesis and the critical importance of retrosynthetic analysis in planning chemical syntheses.

Conclusion

The synthesis of fluorinated indazoles is a vital process for the advancement of medicinal chemistry. The protocol detailed herein for the synthesis of 4-fluoro-1H-indazole from 3-fluoro-2-methylaniline provides a reliable and well-understood method for accessing the fluorinated indazole core. By understanding the underlying diazotization and intramolecular cyclization mechanism, researchers can appreciate the regiochemical constraints of the reaction. This knowledge is paramount for selecting the correct starting materials, such as 3,4-difluoro-2-methylaniline, to access other high-value isomers like the therapeutically relevant this compound.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 4. This compound | 944898-96-8 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Diazotisation [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. wiki.nbi.ku.dk [wiki.nbi.ku.dk]

- 9. fishersci.com [fishersci.com]

- 10. scribd.com [scribd.com]

- 11. nj.gov [nj.gov]

Application of 5,6-Difluoro-1H-indazole in the Development of Anti-Cancer Agents: A Technical Guide for Researchers

Introduction: The Strategic Advantage of Fluorination in a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a prime example of such a scaffold, forming the core of numerous approved anti-cancer drugs.[1][2] Its versatility stems from its ability to act as a bioisostere for endogenous structures like purines, and its nitrogen atoms can participate in crucial hydrogen bonding within the active sites of enzymes, particularly protein kinases.[3]

This guide focuses on a specific, strategically modified version of this scaffold: 5,6-Difluoro-1H-indazole . The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacological properties.[3] Fluorination at the 5 and 6 positions of the indazole ring offers several key advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolism on the molecule, leading to a longer duration of action and improved bioavailability.[3]

-

Improved Binding Affinity: Fluorine's high electronegativity can alter the electron distribution within the molecule, potentially leading to stronger and more specific interactions with biological targets.[3]

-

Modulation of Physicochemical Properties: Fluorination can significantly influence properties like lipophilicity and the acidity of the N-H bond, which are critical for cell permeability and target engagement.[3]

These combined effects make this compound a highly valuable building block for the synthesis of novel therapeutic agents with optimized pharmacological profiles, particularly in the realm of oncology. This document will provide an in-depth guide to its application, focusing on its use in developing potent kinase inhibitors, and will detail the necessary protocols for synthesis, characterization, and biological evaluation.

Case Study: Targeting Polo-Like Kinase 4 (PLK4) with a Difluoro-Indazole Scaffold

A compelling example of the application of the difluoro-indazole scaffold is in the development of inhibitors for Polo-Like Kinase 4 (PLK4). PLK4 is a serine/threonine kinase that plays a pivotal role in centriole duplication during mitosis.[4][5] Its overexpression has been documented in various cancers, including breast cancer, lung cancer, and neuroblastoma, making it an attractive therapeutic target.[5] The development of potent and selective PLK4 inhibitors is a promising strategy for cancers driven by centrosome amplification.[5]

Recently, a novel series of indazole-based PLK4 inhibitors were developed, with compound C05 emerging as a lead candidate. While the original publication does not specify the exact difluoro-indazole isomer, the principles and methodologies are directly applicable to derivatives of this compound. Compound C05 demonstrated exceptional inhibitory activity against PLK4 and potent anti-proliferative effects against a panel of cancer cell lines.